molecular formula C22H21N5O B6089110 5-Amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile

5-Amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile

Cat. No.: B6089110
M. Wt: 371.4 g/mol
InChI Key: FECXSRCBUAIHFT-UHFFFAOYSA-N
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Description

5-Amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and multiple nitrile groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tricyclic core, followed by the introduction of the amino and methoxyphenyl groups. The nitrile groups are usually introduced through cyanation reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of multiple functional groups makes it a versatile scaffold for drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry

In materials science, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-12-methyl-3-(3-thienyl)-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile: Similar tricyclic structure but with a thienyl group instead of a methoxyphenyl group.

    5-Amino-12-methyl-3-(3-chlorophenyl)-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile: Similar structure with a chlorophenyl group.

Uniqueness

The presence of the methoxyphenyl group in 5-Amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, leading to different pharmacological profiles and applications.

Properties

IUPAC Name

5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-27-14-6-7-18(27)19-16(9-14)17(10-23)21(26)22(11-24,12-25)20(19)13-4-3-5-15(8-13)28-2/h3-5,8-9,14,18-20H,6-7,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECXSRCBUAIHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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